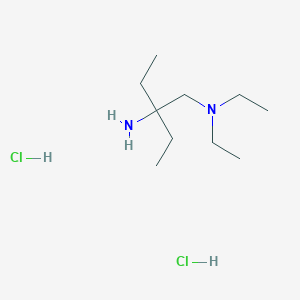![molecular formula C14H28N2O3 B12313517 (3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid](/img/structure/B12313517.png)
(3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid: is a complex organic compound characterized by its unique structure, which includes an amino group, a methyl group, and a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of functional groups, followed by the formation of amide bonds through coupling reactions. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the carbonyl group in the hexanoic acid moiety, converting it to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, (3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound can be used to study protein-ligand interactions due to its ability to form stable amide bonds with proteins. It can also serve as a model compound for studying enzyme catalysis and substrate specificity.
Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific target and context.
Comparison with Similar Compounds
- (3S)-3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid
- (3S)-3-[(2-Amino-3-methylpentanamido)methyl]-4-methylhexanoic acid
- (3S)-3-[(2-Amino-2-methylpentanamido)methyl]-5-methylhexanoic acid
Comparison: Compared to these similar compounds, (3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid is unique due to its specific arrangement of functional groups and stereochemistry. This uniqueness can result in different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H28N2O3 |
|---|---|
Molecular Weight |
272.38 g/mol |
IUPAC Name |
(3S)-3-[[(2-amino-3-methylpentanoyl)amino]methyl]-5-methylhexanoic acid |
InChI |
InChI=1S/C14H28N2O3/c1-5-10(4)13(15)14(19)16-8-11(6-9(2)3)7-12(17)18/h9-11,13H,5-8,15H2,1-4H3,(H,16,19)(H,17,18)/t10?,11-,13?/m0/s1 |
InChI Key |
RKXTZRUEBBDKMD-AKJDGMEZSA-N |
Isomeric SMILES |
CCC(C)C(C(=O)NC[C@@H](CC(C)C)CC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(CC(C)C)CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B12313447.png)
![2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12313454.png)
![1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-](/img/structure/B12313455.png)
![6-Chloro-7-methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B12313462.png)
![rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride, cis](/img/structure/B12313464.png)


![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313476.png)


![2-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid](/img/structure/B12313514.png)



